ethyl 2-(diethyl phosphono)-2-acetamidoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and medicinal chemistry. This compound features a phosphonate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(diethyl phosphono)-2-acetamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite is reacted with ethyl bromoacetate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents like toluene and catalysts such as triethylamine can enhance the reaction efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Horner-Wadsworth-Emmons reaction to synthesize alkenes.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with enzymes and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or activate specific biochemical pathways. This interaction is crucial in medicinal chemistry, where the compound can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Ethyl 2-bromo-2,2-difluoroacetate
Comparison
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is unique due to its acetamido group, which enhances its reactivity and specificity in biochemical applications. Compared to similar compounds, it offers better stability and a broader range of reactivity, making it a more versatile reagent in organic synthesis .
Properties
CAS No. |
85992-74-1 |
---|---|
Molecular Formula |
C10H20NO6P |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.